- Silyl-mediated halogen/halogen displacement in pyridines and other heterocyclesEuropean Journal of Organic Chemistry, 2002, (24), 4181-4184,
Cas no 96424-68-9 (2-Bromo-3-chloropyridine)
2-Bromo-3-chloropyridine structure
2-Bromo-3-chloropyridine Properties
Names and Identifiers
-
- 2-Bromo-3-chloropyridine
- 2-BroMo-3-trifluoroMethylpyridine
- Pyridine, 2-bromo-3-chloro-
- 3-CHLORO-2-BROMOPYRIDINE
- 2-bromo-3-chloro-pyridine
- chloro(bromo)pyridine
- PubChem5776
- 2-bromo-3-pyridyl chloride
- KSC486M1B
- PYR417
- GOHBBINNYAWQGO-UHFFFAOYSA-N
- BCP22144
- SBB054378
- AB17348
- AS06964
- 2-Bromo-3-chloropyridine (ACI)
- 2-Bromo-3-chloropyridine,98%
- AC-5993
- DB-024303
- 2-Bromo-3-Chloro Pyridine
- AKOS005254873
- J-508212
- 96424-68-9
- HY-W007662
- SY019780
- Z415645050
- DB-024302
- 2-Bromo-3-chloropyridine, 97%
- DTXSID80426820
- EN300-90593
- MFCD04039344
- SCHEMBL364517
- CS-W007662
- B3860
- CK2601
- PS-6125
- +Expand
-
- MFCD04039344
- GOHBBINNYAWQGO-UHFFFAOYSA-N
- 1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H
- ClC1C(Br)=NC=CC=1
- 1561638
Computed Properties
- 190.91400
- 0
- 1
- 0
- 190.91374g/mol
- 8
- 78.8
- 0
- 0
- 0
- 0
- 0
- 1
- 2.2
- nothing
- 0
- 12.9
Experimental Properties
- 2.49750
- 12.89000
- 1.581
- 223.9±20.0 °C at 760 mmHg
- 58.0 to 62.0 deg-C
- 89.2±21.8 °C
- White powder
- Insoluble in water
- 1.736
2-Bromo-3-chloropyridine Security Information
- GHS07
- 3
- S26-S36/37/39
- I
- R20/21/22; R36/37/38
- Xi
- UN 2811 6.1 / PGIII
- H302+H312+H332-H315-H319
- P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- warning
- Store at room temperature
- I
- 25-36/37/38
- Danger
- IRRITANT
2-Bromo-3-chloropyridine Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-3-chloropyridine Price
2-Bromo-3-chloropyridine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Bromotrimethylsilane Solvents: Propionitrile ; 70 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Dibromomethane , Acetic acid, anhydride with hypofluorous acid Solvents: Dibromomethane
Reference
- Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorineJournal of Organic Chemistry, 1988, 53(5), 1123-5,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ; 0 °C; 0 °C → -78 °C
1.2 Reagents: Lithium diisopropylamide ; 5 - 10 min, -78 °C
1.3 Reagents: Bromine ; -78 °C; -78 °C → rt
1.4 Solvents: Water ; cooled
1.2 Reagents: Lithium diisopropylamide ; 5 - 10 min, -78 °C
1.3 Reagents: Bromine ; -78 °C; -78 °C → rt
1.4 Solvents: Water ; cooled
Reference
- A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridineTetrahedron, 2013, 69(48), 10284-10291,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ; 40 °C; 4 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis of 2-bromo-3-chloropyridineGuangzhou Huagong, 2013, 41(17), 51-52,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: 2-(Dimethylamino)ethanol , Butyllithium Solvents: Hexane
1.2 Reagents: Carbon tetrabromide Solvents: Tetrahydrofuran
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
1.2 Reagents: Carbon tetrabromide Solvents: Tetrahydrofuran
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
Reference
- First regioselective C-2 lithiation of 3- and 4-chloropyridinesEuropean Journal of Organic Chemistry, 2001, (3), 603-606,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 25 °C; 2 - 3 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
Reference
- A process for the preparation of substituted pyridine compounds and intermediates thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Bromotrimethylsilane
Reference
- Bromotrimethylsilanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Circuit 8
Reaction Conditions
Reference
- ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Preparation of 2-(pyridin-2-yl)pyrimidines as agrochemical fungicides, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Utilizing acetyl hypofluorite for chlorination, bromination, and etherification of the pyridine systemJournal of Organic Chemistry, 1991, 56(22), 6298-301,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Dibromomethane , Sodium bicarbonate , tert-Butyl hypochlorite , Oxygen ; 20 h, 70 °C
Reference
- Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditionsGreen Chemistry, 2019, 21(20), 5565-5570,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Butyllithium , Ethanol-d Solvents: Tetrahydrofuran
Reference
- Homotransmetalation of 2- or 4-bromo-3-halopyridines with butyllithium. Mechanism of the telesubstitution of bromineTetrahedron, 1986, 42(8), 2253-62,
2-Bromo-3-chloropyridine Raw materials
- 3-Chloro-2-hydrazinopyridine
- 2,3-Dichloropyridine
- 2,4-Pentadienenitrile, 2-chloro-5-(dimethylamino)-
- 3-chloropyridine-2-carboxylic acid
- 3-Bromopyridine
- 3-Chloropyridine
- 4-Bromo-3-chloropyridine
2-Bromo-3-chloropyridine Preparation Products
2-Bromo-3-chloropyridine Suppliers
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2-Bromo-3-chloropyridine Related Literature
-
Ngo Nghia Pham,Thanh Tuan Dang,Ngoc Thang Ngo,Alexander Villinger,Peter Ehlers,Peter Langer Org. Biomol. Chem. 2015 13 6047
-
Lipeng Yan,Dongbing Zhao,Jingbo Lan,Yangyang Cheng,Qiang Guo,Xiaoyu Li,Ningjie Wu,Jingsong You Org. Biomol. Chem. 2013 11 7966
-
Dandan Miao,Cyril Aumaitre,Jean-Fran?ois Morin J. Mater. Chem. C 2019 7 3015
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96424-68-9)2-Bromo-3-chloropyridine
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
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